8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Description
The compound features a pyrido[2,1-b][1,3,5]thiadiazine bicyclic core with the following substituents:
- Position 3: 4-Chlorophenyl group (electron-withdrawing, enhancing stability and influencing receptor binding).
- Position 6: Ketone group (6-oxo), contributing to hydrogen-bonding interactions.
- Position 8: 3-Bromo-5-ethoxy-4-hydroxyphenyl group (bulky, bromine increases molecular weight and hydrophobicity; ethoxy and hydroxy groups enhance solubility via H-bonding).
Properties
IUPAC Name |
8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClN3O3S/c1-2-30-19-8-13(7-18(23)21(19)29)16-9-20(28)27-11-26(12-31-22(27)17(16)10-25)15-5-3-14(24)4-6-15/h3-8,16,29H,2,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOYROZTAOUDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile (CAS Number: 897831-43-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrClN3O3S |
| Molecular Weight | 520.8 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . For instance:
- Mechanism of Action : The compound is believed to interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation. This mechanism contributes to its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro tests demonstrated an IC50 value of 20 nM against MCF-7 (breast cancer) cells and 14 nM against KB-V1 (cervical cancer) cells. These values suggest that the compound is more potent than standard chemotherapeutic agents like doxorubicin .
Antiviral Activity
The compound has also shown promising antiviral activity , particularly against influenza viruses:
- Study Findings : In a comparative study of various derivatives of the 8-hydroxyquinoline (8-HQ) scaffold, it was found that certain modifications led to increased inhibition of H5N1 virus growth with low cytotoxicity. The most effective derivatives achieved up to 91.2% inhibition at non-toxic concentrations .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several Gram-positive and Gram-negative bacteria:
- Inhibition Studies : The compound demonstrated effective bactericidal activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of halogen substituents (bromo and chloro groups) and the hydroxyl group on the phenyl rings enhance lipophilicity and electron-withdrawing properties, which are critical for its interaction with biological targets .
Research Findings Summary
A review of literature reveals several key findings regarding the biological activity of this compound:
- Anticancer Efficacy : Strong cytotoxic effects on various cancer cell lines with mechanisms involving ROS generation and tubulin interference.
- Antiviral Potential : Effective against influenza viruses with a promising safety profile.
- Antibacterial Properties : Active against multiple bacterial strains with lower MIC values compared to traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydropyrido[2,1-b][1,3,5]thiadiazine Derivatives
Compound V : 3-(4-Chlorophenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Core Structure : Identical to the target compound.
- Substituent Differences :
- Position 8 : 4-Ethoxy-3-methoxyphenyl (vs. 3-bromo-5-ethoxy-4-hydroxyphenyl in the target).
- Bioactivity : High anti-inflammatory activity without hematotoxicity in rat models.
Target Compound :
- The bromo substituent may enhance lipophilicity and membrane permeability compared to methoxy.
- The hydroxy group at position 4 of the phenyl ring could improve solubility and H-bonding interactions with biological targets.
Pyranothiadiazolopyrimidine Derivatives ()
Examples: 8H,9H-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine-7-carbonitrile derivatives (e.g., compounds 4g–4k).
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Core Structure : Imidazo-pyridine (distinct from thiadiazine).
- Substituents: Cyano, nitro, and ester groups.
- Analytical Data: IR and NMR spectra show similarities in cyano (ν ~2200 cm⁻¹) and carbonyl (ν ~1700 cm⁻¹) peaks .
Spiro and Benzothiazole Derivatives ()
Example: 6-(2,3-Difluoro-4-(2-(methylamino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide.
- Core Structure : Diazaspirocyclic system (complex 3D geometry).
- Substituents : Fluorinated aryl groups and carboxamide.
- Bioactivity: Not reported for the target compound, but fluorine substituents often enhance metabolic stability .
Data Tables
Table 2: Physical Properties of Analogous Heterocycles
Key Findings and Insights
- Substituent Impact : Bromine and hydroxy groups in the target compound may enhance target binding compared to methoxy/ethoxy analogs, but could reduce solubility.
- Synthetic Efficiency: Pyranothiadiazolopyrimidines are synthesized in higher yields (63–88%) than pyridothiadiazines, likely due to simpler reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
